1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 94206-16-3
VCID: VC21465412
InChI: InChI=1S/C16H13N3O3/c1-22-13-9-7-12(8-10-13)19-15(11-5-3-2-4-6-11)17-14(18-19)16(20)21/h2-10H,1H3,(H,20,21)
SMILES: COC1=CC=C(C=C1)N2C(=NC(=N2)C(=O)O)C3=CC=CC=C3
Molecular Formula: C16H13N3O3
Molecular Weight: 295.29g/mol

1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid

CAS No.: 94206-16-3

Cat. No.: VC21465412

Molecular Formula: C16H13N3O3

Molecular Weight: 295.29g/mol

* For research use only. Not for human or veterinary use.

1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid - 94206-16-3

Specification

CAS No. 94206-16-3
Molecular Formula C16H13N3O3
Molecular Weight 295.29g/mol
IUPAC Name 1-(4-methoxyphenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid
Standard InChI InChI=1S/C16H13N3O3/c1-22-13-9-7-12(8-10-13)19-15(11-5-3-2-4-6-11)17-14(18-19)16(20)21/h2-10H,1H3,(H,20,21)
Standard InChI Key BULCXVGTMGQCPF-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C(=NC(=N2)C(=O)O)C3=CC=CC=C3
Canonical SMILES COC1=CC=C(C=C1)N2C(=NC(=N2)C(=O)O)C3=CC=CC=C3

Introduction

Chemical Structure and Identification

1-(4-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound characterized by:

  • Molecular Formula: C₁₆H₁₃N₃O₃

  • Molecular Weight: 295.29 g/mol

  • Key Structural Features:

    • A 1,2,4-triazole ring substituted with a 4-methoxyphenyl group at position 1 and a phenyl group at position 5.

    • A carboxylic acid group at position 3, enhancing solubility and reactivity.

PropertyValueSource
SMILESCOC1=CC=C(C=C1)N2C(=NC(=N2)C(=O)O)C3=CC=CC=C3
InChI KeyBULCXVGTMGQCPF-UHFFFAOYSA-N
Canonical SMILESCOC1=CC=C(C=C1)N2C(=NC(=N2)C(=O)O)C3=CC=CC=C3

The compound’s structure is confirmed via spectroscopic methods, including IR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (aromatic proton signals in the 6.8–7.6 ppm range) .

Synthesis and Production Methods

Core Synthetic Routes

The compound is synthesized through a multi-step process:

  • Hydrazide Formation: Reaction of 4-methoxyphenylhydrazine with phenyl isocyanate to form the corresponding hydrazide.

  • Cyclization: Acid-catalyzed cyclization in solvents like ethanol or methanol at 80–100°C for 4–6 hours .

Industrial-Scale Optimization:

  • Continuous Flow Reactors: Enable precise temperature control and improved yields.

  • Catalysts: Palladium or copper catalysts accelerate reaction kinetics.

Alternative Approaches

Chemical Reactivity and Functionalization

Reaction Types and Conditions

The compound undergoes diverse transformations, including:

Reaction TypeReagents/ConditionsProducts
OxidationKMnO₄ (acidic), H₂O₂Oxidized derivatives (e.g., ketones)
ReductionNaBH₄ (methanol), LiAlH₄Reduced triazoles
SubstitutionAlkyl halides (base), aminesSubstituted triazole derivatives

Key Observations:

  • Electrophilic Aromatic Substitution: The triazole ring’s electron-deficient nature directs electrophiles to specific positions.

  • Carboxylic Acid Reactivity: The -COOH group participates in esterification, amidation, and salt formation.

Cell LineIC₅₀ (μg/mL)Mechanism of ActionSource
HCT-116 (colon)1.9Apoptosis induction
MCF-7 (breast)2.3p53 pathway activation

Mechanistic Insights:

  • Apoptosis: Activation of caspase cascades and mitochondrial membrane depolarization.

  • DNA Interference: Potential intercalation into DNA, disrupting replication .

Antimicrobial Activity

The triazole moiety inhibits microbial enzymes, such as those involved in cell wall synthesis or protein folding.

Target OrganismActivity (MIC, μg/mL)Source
Staphylococcus aureus8–16
Escherichia coli16–32

Structure-Activity Relationship (SAR):

  • Electron-Donating Groups (e.g., methoxy) enhance antimicrobial potency by increasing bioavailability .

Anti-inflammatory and Antifungal Effects

  • COX Inhibition: Derivatives show IC₅₀ values of 39.8 μM (COX-1) and 46.3 μM (COX-2), comparable to indomethacin.

  • Antifungal Activity: Modifications to phenyl rings improve efficacy against Candida species.

Agricultural and Material Science Applications

Herbicidal Activity

Triazole-based herbicides inhibit weed growth while sparing crops. Field trials demonstrate:

  • Weed Biomass Reduction: Up to 70% in treated plots compared to controls.

Polymer Chemistry

Incorporation into polymer matrices enhances:

  • Thermal Stability: Increased decomposition temperature (T₅₀).

  • Mechanical Strength: Higher tensile modulus in composite materials.

Comparative Analysis with Analogues

Structural Similarity and Divergence

CompoundKey DifferencesBiological ImpactSource
1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide1,2,3-triazole core, methyl substituentReduced anticancer activity
5-(4-Methoxyphenyl)-1H-imidazoleImidazole ring, no carboxylic acidLower solubility, weaker COX inhibition

Advantages of Target Compound:

  • Carboxylic Acid Group: Enables salt formation for improved bioavailability.

  • 1,2,4-Triazole Core: Superior stability and reactivity compared to 1,2,3-triazoles .

Molecular Modeling and Computational Studies

Key Findings:

  • Docking Studies: High binding affinity to COX enzymes (ΔG ~ -8 kcal/mol).

  • Quantum Mechanics: HOMO-LUMO gap predicts reactivity in electrophilic substitutions .

Future Directions and Research Gaps

  • Optimized Synthesis: Development of green chemistry methods to reduce solvent usage.

  • Targeted Drug Delivery: Exploring prodrug strategies to enhance specificity.

  • Material Science: Investigating triazole-based composites for energy storage applications.

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